molecular formula C20H21NO4S3 B2492112 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034486-33-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2492112
CAS No.: 2034486-33-2
M. Wt: 435.57
InChI Key: FPSGDZDJTXRIPA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound featuring a combination of thiophene rings, a hydroxyethyl group, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Hydroxyethyl Intermediate

      Starting Materials: Thiophene, formaldehyde, and a suitable base.

      Reaction Conditions: The reaction is carried out under basic conditions to form the hydroxyethyl intermediate.

  • Coupling with Methylsulfonylphenyl Group

      Starting Materials: The hydroxyethyl intermediate and 4-(methylsulfonyl)phenylpropanoic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

  • Final Amidation

      Starting Materials: The coupled product and an amine source.

      Reaction Conditions: The amidation reaction is typically performed under mild heating with a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for tosylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Alcohols or amines depending on the reduction site.

    Substitution: Tosylates or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and thiophene rings facilitate binding to active sites, while the methylsulfonylphenyl group enhances specificity and potency. This interaction can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
  • N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylpropanamide
  • N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-methylphenyl)propanamide

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGDZDJTXRIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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